Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 120750-67-6
VCID: VC20856755
InChI: InChI=1S/C13H12O2.C3H4O2.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3(4)5;3-1-2-4/h1-8,14-15H,9H2;2H,1H2,(H,4,5);3-4H,1-2H2
SMILES: C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O
Molecular Formula: C18H22O6
Molecular Weight: 334.4 g/mol

Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid

CAS No.: 120750-67-6

Cat. No.: VC20856755

Molecular Formula: C18H22O6

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid - 120750-67-6

Specification

CAS No. 120750-67-6
Molecular Formula C18H22O6
Molecular Weight 334.4 g/mol
IUPAC Name ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid
Standard InChI InChI=1S/C13H12O2.C3H4O2.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3(4)5;3-1-2-4/h1-8,14-15H,9H2;2H,1H2,(H,4,5);3-4H,1-2H2
Standard InChI Key OTXNLBPVRKDFKX-UHFFFAOYSA-N
SMILES C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O
Canonical SMILES C=CC(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)O)O.C(CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator